molecular formula C8H10F2N2S B2507151 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole CAS No. 2320850-73-3

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole

Cat. No.: B2507151
CAS No.: 2320850-73-3
M. Wt: 204.24
InChI Key: JKSZSHKGQYLQCF-UHFFFAOYSA-N
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Description

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole is a fluorinated heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and a 3,3-difluoroazetidine moiety at the 5-position. The presence of the difluoroazetidine group enhances its metabolic stability and lipophilicity, making it a candidate for therapeutic applications .

Properties

IUPAC Name

5-[(3,3-difluoroazetidin-1-yl)methyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2S/c1-6-7(13-5-11-6)2-12-3-8(9,10)4-12/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSZSHKGQYLQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole typically involves the reaction of a thiazole derivative with a difluoroazetidine precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Compound Name / ID Molecular Formula Substituents Key Structural Features Biological Activity (if reported) Reference
5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole C₈H₁₁F₂N₃S (inferred) - 4-methylthiazole
- 3,3-difluoroazetidine at C5
Enhanced lipophilicity, metabolic stability Not explicitly reported
Compound 4 (Cl-substituted) C₂₇H₂₀ClF₃N₆S - 4-chlorophenyl
- Fluorophenyl-triazole-pyrazole-thiazole hybrid
Isostructural with halogen variation Antimicrobial activity (related analogs)
Compound 5 (F-substituted) C₂₇H₂₀F₄N₆S - 4-fluorophenyl
- Fluorophenyl-triazole-pyrazole-thiazole hybrid
Similar conformation to Compound 4 Not reported
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide C₂₄H₂₅N₅O₂S - Morpholinomethyl
- Pyridinyl and benzamide groups
Polar substituents for solubility Not reported
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole C₁₁H₇F₂N₃S - Difluorophenyl
- Thiazolo-triazole fused system
Planar aromatic system Not reported

Key Observations:

Halogen Effects: Compounds 4 (Cl) and 5 (F) are isostructural but exhibit distinct crystal packing due to halogen size and electronegativity differences.

Heterocyclic Moieties : The difluoroazetidine group in the target compound provides rigidity and fluorination, which may improve blood-brain barrier penetration compared to morpholine or pyridinyl substituents in other analogs .

Fused Ring Systems: Thiazolo-triazole derivatives (e.g., C₁₁H₇F₂N₃S) exhibit planar structures conducive to π-π stacking, whereas non-fused thiazoles with flexible substituents (e.g., azetidine) allow conformational variability .

Pharmacological Potential

While direct data for This compound are unavailable, structurally related compounds suggest promising avenues:

  • Antimicrobial Activity : Chlorophenyl-thiazole hybrids (e.g., compound 4 analogs) exhibit activity against bacterial strains, likely due to halogen-mediated membrane disruption .
  • CNS Penetration: Fluorinated azetidine groups may enhance CNS bioavailability compared to non-fluorinated analogs, as seen in neuroactive compounds .

Research Findings and Gaps

Halogen-Specific Effects : Chlorine’s bulkiness in Compound 4 reduces solubility in polar solvents compared to fluorine in Compound 5, highlighting substituent-driven optimization needs .

Synthetic Scalability : High-yield syntheses of halogenated thiazoles (e.g., Compounds 4 and 5) contrast with the multi-step routes required for morpholine derivatives, suggesting trade-offs between efficiency and complexity .

Unmet Needs : Pharmacokinetic data (e.g., plasma half-life, metabolic pathways) for difluoroazetidine-thiazole hybrids remain unaddressed in the literature, warranting further study.

Biological Activity

5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole is a compound of increasing interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a difluoroazetidine moiety. This unique structure contributes to its diverse biological activities. The molecular formula is C8H8F2N2SC_8H_8F_2N_2S, and its molecular weight is approximately 202.23 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results in inhibiting the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5a MCF-724.79Induces apoptosis
4i HepG26.51Cell cycle arrest
5e MCF-73.77Inhibition of MMP2

These findings suggest that the thiazole scaffold plays a crucial role in enhancing cytotoxicity against cancer cells by inducing apoptosis and disrupting cell cycle progression .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Key Enzymes : Similar thiazole compounds have been identified as inhibitors of xanthine oxidase, which is pivotal in purine metabolism. This inhibition can mitigate conditions like gout and hyperuricemia .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints (e.g., G2/M phase), effectively preventing cancer cell proliferation .

Study on Antitumor Activity

A study evaluated the effects of various thiazole derivatives, including those structurally related to this compound, on MCF-7 breast cancer cells. The results showed that modifications in substituents significantly influenced their anticancer efficacy:

  • Substituent Variations : The introduction of hydrophobic groups improved activity by enhancing membrane permeability.
  • Structure-Activity Relationship (SAR) : The study established a clear SAR indicating that specific structural modifications could lead to enhanced potency against tumor cells .

In Vivo Studies

In vivo experiments involving tumor-bearing mice demonstrated that thiazole derivatives could selectively target tumor tissues while sparing normal tissues, indicating their potential for use in targeted cancer therapies .

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